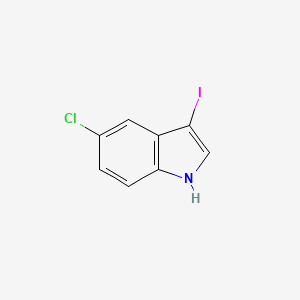

5-chloro-3-iodo-1H-indole

Descripción

BenchChem offers high-quality 5-chloro-3-iodo-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-3-iodo-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-3-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClIN/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQKSYALOWHFQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376620 | |

| Record name | 5-CHLORO-3-IODOINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85092-85-9 | |

| Record name | 5-Chloro-3-iodo-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85092-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-CHLORO-3-IODOINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Strategic Importance of Halogenated Indoles in Medicinal Chemistry

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-chloro-3-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with a wide array of biological targets. The strategic introduction of halogen atoms onto the indole ring system further enhances its utility, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The presence of a chlorine atom, as seen in 5-chloro-1H-indole, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[2]

This guide focuses on the chemical properties of 5-chloro-3-iodo-1H-indole, a versatile synthetic intermediate that combines the electronic influence of a chloro-substituent with the synthetic versatility of an iodo-substituent. The carbon-iodine bond at the C-3 position is particularly amenable to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This dual functionalization makes 5-chloro-3-iodo-1H-indole a highly valuable building block for the synthesis of complex, polysubstituted indole derivatives with potential applications in drug discovery and development. Many indole derivatives have demonstrated potent anticancer and antimicrobial activities, and the introduction of halogens can enhance these properties.[3][4]

Synthesis of 5-chloro-3-iodo-1H-indole: A Representative Protocol

Representative Synthesis Protocol: Direct C-3 Iodination

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

-

5-chloro-1H-indole

-

N-iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-1H-indole (1.0 eq) in anhydrous acetonitrile.

-

Addition of Iodinating Agent: Cool the solution to 0 °C using an ice bath. Add N-iodosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude 5-chloro-3-iodo-1H-indole by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Caption: Representative workflow for the synthesis of 5-chloro-3-iodo-1H-indole.

Spectroscopic and Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₅ClIN | - |

| Molar Mass | 277.49 g/mol | - |

| Appearance | Off-white to light brown solid | Typical for halogenated indoles. |

| ¹H NMR | See detailed prediction below. | Based on data for 5-chloro-1H-indole and known substituent effects. |

| ¹³C NMR | See detailed prediction below. | Based on data for related indoles. |

| IR (cm⁻¹) | ~3400 (N-H stretch), ~1600-1450 (C=C stretch), ~750 (C-Cl stretch), ~550 (C-I stretch) | Characteristic vibrations of the functional groups present. |

| Mass Spec (EI) | m/z 277/279 (M⁺, ~3:1 ratio), 150/152 ([M-I]⁺), 127 ([I]⁺) | Isotopic pattern of chlorine (³⁵Cl/³⁷Cl) and characteristic fragmentation. |

Predicted ¹H NMR Spectral Analysis (400 MHz, CDCl₃)

-

δ ~8.2 (br s, 1H, N-H): The N-H proton of the indole ring is typically a broad singlet in the downfield region.[5]

-

δ ~7.6 (d, J ≈ 2.0 Hz, 1H, H-4): The proton at C-4 is a doublet due to coupling with H-6. The chlorine at C-5 is deshielding.[4]

-

δ ~7.3 (s, 1H, H-2): The proton at C-2 is a singlet. The presence of the iodo group at C-3 will influence its chemical shift.

-

δ ~7.2 (d, J ≈ 8.5 Hz, 1H, H-7): The proton at C-7 is a doublet due to coupling with H-6.

-

δ ~7.1 (dd, J ≈ 8.5, 2.0 Hz, 1H, H-6): The proton at C-6 is a doublet of doublets due to coupling with both H-7 and H-4.[4]

Predicted ¹³C NMR Spectral Analysis (100 MHz, CDCl₃)

-

δ ~135 (C-7a): Quaternary carbon.

-

δ ~129 (C-3a): Quaternary carbon.

-

δ ~128 (C-5): Carbon bearing the chlorine atom.

-

δ ~125 (C-2): Carbon adjacent to the nitrogen and the iodinated carbon.

-

δ ~122 (C-4): Aromatic CH.

-

δ ~120 (C-6): Aromatic CH.

-

δ ~112 (C-7): Aromatic CH.

-

δ ~55 (C-3): Carbon bearing the iodine atom; significantly shielded by the heavy atom effect.

Chemical Reactivity: A Gateway to Molecular Diversity

The true synthetic power of 5-chloro-3-iodo-1H-indole lies in its capacity for selective functionalization. The C-I bond at the C-3 position is a prime handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis and drug discovery.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The general catalytic cycle for these reactions involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation (in Suzuki and Stille reactions) or migratory insertion (in Heck and Sonogashira reactions), and concluding with reductive elimination to regenerate the Pd(0) catalyst and yield the coupled product.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction enables the formation of a C-C bond between 5-chloro-3-iodo-1H-indole and an organoboron reagent, typically a boronic acid or ester. This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.

-

Representative Protocol:

-

To a reaction vessel, add 5-chloro-3-iodo-1H-indole (1.0 eq), the desired aryl or vinyl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Heat the mixture under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.

-

Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

-

2. Heck Reaction:

The Heck reaction couples 5-chloro-3-iodo-1H-indole with an alkene to form a new C-C bond, resulting in a 3-alkenyl-5-chloro-1H-indole.[7] This reaction is a powerful method for the synthesis of substituted styrenes and other vinylated aromatics.

-

Representative Protocol:

-

Combine 5-chloro-3-iodo-1H-indole (1.0 eq), the alkene (1.2-2.0 eq), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).

-

Heat the reaction mixture under an inert atmosphere.

-

After completion, cool the reaction, filter off any solids, and perform an aqueous workup.

-

Extract the product and purify by chromatography.

-

3. Sonogashira Coupling:

The Sonogashira coupling reaction is used to form a C-C bond between 5-chloro-3-iodo-1H-indole and a terminal alkyne.[8] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. It is a highly efficient method for the synthesis of arylalkynes.

-

Representative Protocol:

-

In an inert atmosphere, dissolve 5-chloro-3-iodo-1H-indole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent such as THF or DMF.

-

Add a base, typically an amine like triethylamine or diisopropylamine.

-

Add the terminal alkyne (1.1-1.5 eq) and stir the reaction at room temperature or with gentle heating.

-

Upon completion, perform a standard aqueous workup, extract the product, and purify by column chromatography.

-

Applications in Drug Discovery and Development

5-chloro-3-iodo-1H-indole is not typically an active pharmaceutical ingredient itself but serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic value. The ability to introduce a wide variety of substituents at the C-3 position through the cross-coupling reactions described above allows for the rapid generation of libraries of novel indole derivatives. These libraries can then be screened for biological activity against various targets.

The 5-chloro-indole scaffold is present in a number of biologically active compounds. For instance, derivatives of 5-chloro-indole have been investigated as inhibitors of EGFR (Epidermal Growth Factor Receptor), a key target in cancer therapy.[3] The presence of the chlorine atom can enhance binding to the hydrophobic pocket of the receptor. Furthermore, halogenated indoles are known to possess antimicrobial and antiviral properties.

By using 5-chloro-3-iodo-1H-indole as a starting point, medicinal chemists can systematically explore the structure-activity relationships (SAR) of novel compound series. For example, a library of 3-aryl-5-chloro-indoles can be synthesized via Suzuki coupling and tested for their ability to inhibit a particular enzyme or receptor. The diversity of commercially available boronic acids, alkenes, and alkynes allows for a fine-tuning of the steric and electronic properties of the final compounds, which is a critical aspect of modern drug design.

Conclusion

5-chloro-3-iodo-1H-indole is a strategically important molecule in the field of medicinal chemistry and organic synthesis. Its key chemical properties are defined by the presence of a chloro-substituent that modulates its electronic character and a highly versatile iodo-substituent that serves as a handle for a wide range of synthetic transformations. The amenability of the C-I bond to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, makes this compound an invaluable building block for the construction of complex, polysubstituted indole derivatives. As the demand for novel therapeutic agents continues to grow, the utility of versatile synthetic intermediates like 5-chloro-3-iodo-1H-indole in the drug discovery and development process is poised to increase.

References

- Joule, J. A. (2010). Indole, Quinoline, and Isoquinoline Alkaloids. In Comprehensive Natural Products II (pp. 799-858). Elsevier.

-

Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2216581. [Link]

-

Han, X. L., & Luo, Y. H. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o145. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11207253, 3-iodo-1H-indole. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2026). Ahead of Print. ACS Publications. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87110, 5-Chloroindole. Retrieved from [Link]

- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.

- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.

-

Larock, R. C., et al. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of organic chemistry, 71(23), 8871–8878. [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. [Link]

-

Singh, S., et al. (2021). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 86(17), 11937-11947. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]

-

Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

-

Frontiers in Chemistry. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. [Link]

-

de la Cruz, P., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2055-2064. [Link]

-

Royal Society of Chemistry. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

-

Aminov, J. (2020). Organometallics 5: Suzuki Reaction. YouTube. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

S. G. S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(10), 100157. [Link]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

-

YouTube. (2018). Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis,. [Link]

-

ResearchGate. (2025). First Suzuki–Miyaura type cross-coupling of ortho-azidobromobenzene with arylboronic acids and its application to the synthesis of fused aromatic indole-heterocycles. [Link]

-

National Center for Biotechnology Information. (2014). Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction. PubMed Central. [Link]

-

ResearchGate. (2025). Recent Advances in Sonogashira Reactions. [Link]

-

National Center for Biotechnology Information. (2019). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PubMed Central. [Link]

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Chloro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Physical Properties of 5-chloro-3-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-3-iodo-1H-indole is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a core structural motif in numerous biologically active compounds, and the introduction of halogen atoms can profoundly influence their physicochemical and pharmacological properties. This guide provides a comprehensive overview of the known physical properties of 5-chloro-3-iodo-1H-indole, offering insights into its molecular characteristics, stability, and handling. Understanding these properties is crucial for its application in synthesis, purification, and formulation development.

Molecular Structure and Properties

The foundational structure of 5-chloro-3-iodo-1H-indole integrates a benzene ring fused to a pyrrole ring, characteristic of the indole core. The strategic placement of a chlorine atom at the 5-position and an iodine atom at the 3-position significantly modulates the electron distribution and steric profile of the molecule, thereby influencing its reactivity and intermolecular interactions.

Figure 1. Chemical structure of 5-chloro-3-iodo-1H-indole.

Core Physical Characteristics

A summary of the key physical properties of 5-chloro-3-iodo-1H-indole is presented below. It is important to note that while some of these properties are experimentally determined, others may be predicted values.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClIN | - |

| Molecular Weight | 277.49 g/mol | - |

| Boiling Point | 375.6 ± 22.0 °C at 760 mmHg | [1] |

| Density | 2.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 180.9 ± 22.3 °C | [1] |

| Refractive Index | 1.767 | [1] |

| XLogP3 | 3.96 | [1] |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of the 5-chloro-indole scaffold is characterized by distinct signals for the aromatic protons and the N-H proton of the indole ring.[2] The electron-withdrawing nature of the chlorine atom at the C5 position influences the chemical shifts of the protons on the benzene ring.[2] The N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm), with its exact chemical shift being highly dependent on the solvent and concentration.[2] The protons on the pyrrole ring (H2 and H3) and the benzene ring (H4, H6, and H7) will exhibit characteristic chemical shifts and coupling patterns. The introduction of a bulky iodine atom at the C3 position will further influence the electronic environment and steric hindrance, leading to predictable shifts in the corresponding proton signals. For instance, in a related compound, methyl 6-chloro-5-iodo-1H-indole-3-carboxylate, the N-H proton appears at δ 12.14 ppm in DMSO-d₆.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the indole ring are well-documented. The presence of the electron-withdrawing chlorine and iodine atoms will cause a downfield shift for the carbons to which they are attached (C5 and C3, respectively) and will also influence the chemical shifts of the other carbons in the ring system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-chloro-3-iodo-1H-indole is expected to show characteristic absorption bands:

-

N-H Stretch: A peak in the region of 3200-3500 cm⁻¹, characteristic of the N-H stretching vibration of the indole ring. This peak is often broad due to hydrogen bonding.

-

C-H Aromatic Stretch: Peaks in the region of 3000-3100 cm⁻¹.

-

C=C Aromatic Stretch: Absorption bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Typically observed in the 1200-1350 cm⁻¹ range.

-

C-Cl and C-I Stretches: These will appear in the fingerprint region (below 1000 cm⁻¹). The C-Cl stretch is typically found around 600-800 cm⁻¹, while the C-I stretch appears at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The fragmentation of indole derivatives under electron ionization (EI) is primarily dictated by the stability of the indole nucleus.[3] The molecular ion peak (M⁺) for 5-chloro-3-iodo-1H-indole would be expected at m/z 277, with a characteristic isotopic pattern for chlorine. Common fragmentation pathways for indoles involve the loss of HCN or cleavage of the side chains.[4]

Synthesis and Purification

The synthesis of 5-chloro-3-iodo-1H-indole can be achieved through various synthetic routes, often starting from 5-chloroindole. A common strategy involves the direct iodination of the C3 position of the indole ring using an iodinating agent.

Figure 2. General workflow for the synthesis of 5-chloro-3-iodo-1H-indole.

Illustrative Experimental Protocol: Iodination of 5-Chloroindole

The following is a generalized protocol based on common iodination procedures for indoles. Researchers should consult specific literature for optimized conditions.

-

Reaction Setup: To a solution of 5-chloro-1H-indole in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂), add the iodinating agent (e.g., iodine (I₂) or N-iodosuccinimide (NIS)) portion-wise at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is typically quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of ethyl acetate and petroleum ether, to afford pure 5-chloro-3-iodo-1H-indole. The eluent system mentioned for a similar compound, 5-iodo-1H-indole-3-carbaldehyde, was ethyl acetate/petroleum ether (1:2, Rf = 0.30).

Solubility and Stability

The solubility of 5-chloro-3-iodo-1H-indole is expected to be low in water and higher in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. The presence of the halogen atoms increases the lipophilicity of the molecule, as indicated by its calculated XLogP3 value of 3.96.[1]

Regarding stability, halogenated indoles are generally stable under normal laboratory conditions. However, they may be sensitive to light and strong oxidizing agents. It is advisable to store the compound in a cool, dark, and dry place.

Conclusion

References

- Zheng, T., Xu, J., Cheng, S., Ye, J., Ma, S., & Tong, R. (2023). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 88(15), 10497-10503.

- Kihel, A. E., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355.

Sources

Introduction: The Strategic Importance of 5-Chloro-3-iodo-1H-indole in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 5-Chloro-3-iodo-1H-indole: Core Starting Materials and Strategic Execution

The 5-chloro-3-iodo-1H-indole scaffold is a privileged structural motif in medicinal chemistry. Its unique substitution pattern offers synthetic chemists a versatile handle for constructing complex molecular architectures. The electron-withdrawing chlorine at the C-5 position modulates the electronic properties of the indole ring, while the iodine at the C-3 position serves as a highly effective leaving group for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings like the Suzuki, Sonogashira, and Heck reactions.[1] This dual functionality makes it an invaluable intermediate in the synthesis of targeted therapeutics, including kinase inhibitors, antivirals, and central nervous system agents. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this key building block, with a focus on the selection of starting materials and the mechanistic rationale behind the chosen methodologies.

Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of 5-chloro-3-iodo-1H-indole can be approached from two fundamentally different strategic directions. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance for specific functional groups in a broader synthetic campaign.

-

Strategy A: Late-Stage C-H Functionalization. This is the most direct and often most atom-economical approach. It begins with a pre-formed 5-chloro-1H-indole core, which then undergoes a regioselective electrophilic iodination at the electron-rich C-3 position.

-

Strategy B: Convergent Ring Construction. This approach builds the substituted indole ring from acyclic or simpler cyclic precursors. The chloro and iodo substituents are incorporated either as part of the initial building blocks or during the ring-forming cascade.

The following diagram illustrates these primary retrosynthetic disconnections.

Caption: Retrosynthetic pathways to 5-chloro-3-iodo-1H-indole.

Chapter 2: Synthesis via Direct C-3 Iodination of 5-Chloro-1H-indole

This strategy leverages the inherent reactivity of the indole nucleus. The pyrrole moiety of indole is electron-rich, and molecular orbital calculations confirm that the C-3 position possesses the highest electron density, making it the primary site for electrophilic attack.[2]

Sourcing and Preparation of the 5-Chloro-1H-indole Starting Material

The commercial availability of 5-chloro-1H-indole makes direct iodination an attractive route. For researchers requiring de novo synthesis, two classical methods are prevalent:

-

Fischer Indole Synthesis: This venerable reaction involves the acid-catalyzed cyclization of (4-chlorophenyl)hydrazine with a suitable aldehyde or ketone (e.g., pyruvic acid or acetaldehyde), followed by necessary workup and decarboxylation/dehydrogenation steps.[3][4] While robust, the Fischer synthesis can have limitations, especially for producing unsubstituted C-2/C-3 indoles.[5]

-

Dehydrogenation of 5-Chloroindoline: A more modern approach involves the synthesis of 5-chloroindoline, which can be prepared by chlorination of 1-acetyl-indoline followed by saponification.[6] The resulting 5-chloroindoline is then dehydrogenated to the aromatic indole using a suitable catalyst, such as ruthenium, or other oxidizing systems.[6][7]

Selection of Iodinating Reagents: A Comparative Overview

The success of the direct iodination hinges on the choice of the electrophilic iodine source. The reactivity of the reagent must be sufficient to iodinate the moderately activated 5-chloroindole ring without leading to over-iodination or other side reactions.

| Reagent System | Typical Solvent(s) | Key Advantages | Considerations & Causality | Reference |

| I₂ / Base (e.g., KOH, NH₄OH) | DMF, Dioxane | Cost-effective, readily available reagents. The base neutralizes the HI byproduct, driving the equilibrium forward. | Can require heating; potential for side reactions if the substrate is base-sensitive. The reaction proceeds via the formation of a more potent electrophile in situ. | [8] |

| Iodine Monochloride (ICl) | CH₂Cl₂, CCl₄ | Highly reactive, often providing rapid and clean conversions at low temperatures. | ICl is corrosive and moisture-sensitive. The high reactivity can sometimes lead to di-iodination if stoichiometry is not carefully controlled. | [9] |

| N-Iodosuccinimide (NIS) | CH₂Cl₂, MeCN | Mild, easy-to-handle solid reagent. Often gives clean reactions with simple workup (filtration of succinimide). | Generally more expensive than I₂ or ICl. Its reactivity is well-suited for a wide range of activated and moderately deactivated aromatic systems. | [10] |

| Bis(pyridine)iodonium (I) tetrafluoroborate (IPy₂BF₄) | CH₂Cl₂, Et₂O | Highly effective, non-hygroscopic solid. Delivers a clean "I+" electrophile, minimizing side reactions. Gives excellent yields. | Higher cost. The pyridine ligands dissociate to release the highly electrophilic iodonium ion. | [11] |

Detailed Experimental Protocol: Iodination using IPy₂BF₄

This protocol is adapted from the procedure described by Ezquerra et al. in the Journal of Organic Chemistry and represents a reliable, high-yielding method for the target synthesis.[11]

Workflow Diagram:

Sources

- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bhu.ac.in [bhu.ac.in]

- 3. scispace.com [scispace.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. ecommons.luc.edu [ecommons.luc.edu]

- 6. US4377699A - 5-Chloro-indole preparation - Google Patents [patents.google.com]

- 7. Indole synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 5-CHLORO-3-IODOINDOLE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Characterization of 5-chloro-3-iodo-1H-indole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-chloro-3-iodo-1H-indole, a halogenated indole derivative of significant interest in synthetic chemistry and drug discovery. Indole scaffolds are privileged structures in medicinal chemistry, and understanding the precise structural features of their derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring quality control.[1] This document details the expected spectroscopic data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry, offering insights into the interpretation of these data. Furthermore, it provides robust, field-proven protocols for data acquisition, designed to ensure reproducibility and accuracy.

Molecular Structure and Spectroscopic Overview

5-chloro-3-iodo-1H-indole possesses a bicyclic aromatic structure with two key halogen substituents that significantly influence its electronic properties and, consequently, its spectroscopic signatures. The chlorine atom at the 5-position and the iodine atom at the 3-position introduce distinct effects on the chemical shifts of neighboring protons and carbons, and also provide characteristic isotopic patterns in mass spectrometry.

Caption: Molecular structure of 5-chloro-3-iodo-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-chloro-3-iodo-1H-indole, both ¹H and ¹³C NMR will provide critical information regarding the substitution pattern and electronic environment of the indole core.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 5-chloro-3-iodo-1H-indole is expected to exhibit distinct signals for the aromatic protons and the N-H proton of the indole ring. The electron-withdrawing nature of the chlorine atom at the C5 position and the iodine at C3 will influence the chemical shifts of the protons on both the benzene and pyrrole rings.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-H | 8.0 - 12.0 | broad singlet | - | The chemical shift is highly dependent on solvent and concentration. |

| H-2 | ~7.3 - 7.5 | singlet | - | The absence of a proton at C3 eliminates vicinal coupling. |

| H-4 | ~7.6 - 7.8 | doublet | ~2.0 | Deshielded due to the adjacent chlorine at C5 and exhibits meta-coupling to H-6. |

| H-6 | ~7.1 - 7.3 | doublet of doublets | J(H6,H7) ≈ 8.5, J(H6,H4) ≈ 2.0 | Coupled to both H-7 (ortho) and H-4 (meta). |

| H-7 | ~7.2 - 7.4 | doublet | ~8.5 | Coupled to H-6 (ortho). |

Disclaimer: These are predicted values based on known substituent effects on the indole scaffold. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached halogens and their position on the indole ring.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~125 | Influenced by the adjacent nitrogen and the C3-iodo group. |

| C-3 | ~85 | Significantly shielded by the direct attachment of the large, polarizable iodine atom. |

| C-3a | ~130 | A quaternary carbon within the ring fusion. |

| C-4 | ~122 | Aromatic CH. |

| C-5 | ~128 | Carbon bearing the chlorine atom; its shift is influenced by the halogen's electronegativity. |

| C-6 | ~120 | Aromatic CH. |

| C-7 | ~112 | Aromatic CH, typically upfield in indoles. |

| C-7a | ~135 | Quaternary carbon at the ring junction, adjacent to the nitrogen. |

Disclaimer: These are predicted values based on known substituent effects on the indole scaffold. Actual experimental values may vary.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of 5-chloro-3-iodo-1H-indole for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3] Ensure complete dissolution.

-

Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire a one-pulse spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, acquire a proton-decoupled spectrum. An adequate relaxation delay should be used to ensure accurate integration if quantitative data is desired.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Caption: A generalized workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 5-chloro-3-iodo-1H-indole, the IR spectrum will be characterized by vibrations of the N-H bond, C-H bonds, C=C bonds of the aromatic system, and the C-X (halogen) bonds.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| ~3400 | N-H stretch | Medium, sharp | Characteristic of the indole N-H group. |

| ~3100-3000 | Aromatic C-H stretch | Medium | Typical for C-H bonds on an aromatic ring.[4] |

| ~1600-1450 | Aromatic C=C stretch | Medium to Strong | Multiple bands are expected due to the complex vibrations of the bicyclic aromatic system.[4] |

| ~1100-1000 | C-Cl stretch | Strong | The position can vary, but a strong absorption is expected for the C-Cl bond.[5] |

| Below 1000 | C-I stretch | Strong | The C-I stretching vibration occurs at lower wavenumbers due to the higher mass of iodine.[5] |

Experimental Protocol for FTIR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for acquiring IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.[6]

-

-

Sample Analysis:

-

Place a small amount of the solid 5-chloro-3-iodo-1H-indole sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[6][7]

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[6][7]

-

Acquire the IR spectrum.

-

Clean the ATR crystal thoroughly after analysis.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from fragmentation patterns.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular weight of 5-chloro-3-iodo-1H-indole (C₈H₅ClIN) is approximately 277.4 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 277.

-

Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation: Electron ionization (EI) is a "hard" ionization technique that can cause fragmentation of the molecular ion.[8] Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms.[9][10]

-

[M-I]⁺: Loss of an iodine radical (127 Da) would result in a fragment at m/z 150.

-

[M-Cl]⁺: Loss of a chlorine radical (35/37 Da) would result in a fragment at m/z 242/240.

-

[M-I-HCN]⁺: Subsequent loss of HCN (27 Da) from the [M-I]⁺ fragment is a common fragmentation pathway for indoles, leading to a peak at m/z 123.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

-

Ionization:

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Conclusion

The comprehensive spectroscopic analysis of 5-chloro-3-iodo-1H-indole, utilizing ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a detailed and unambiguous structural characterization. The predicted data and interpretations provided in this guide, coupled with the robust experimental protocols, offer a solid framework for researchers, scientists, and drug development professionals working with this and related halogenated indole derivatives. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing scientific research and development.

References

-

Interpreting IR Spectra. (n.d.). Chemistry Steps. Retrieved January 29, 2026, from [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved January 29, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 29, 2026, from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

-

Quantifying Small Molecules by Mass Spectrometry. (n.d.). LCGC International. Retrieved January 29, 2026, from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 29, 2026, from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved January 29, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved January 29, 2026, from [Link]

-

Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved January 29, 2026, from [Link]

-

Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. Retrieved January 29, 2026, from [Link]

-

Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. (2025, August 7). Request PDF. Retrieved January 29, 2026, from [Link]

-

FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022, December 13). PubMed Central. Retrieved January 29, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved January 29, 2026, from [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (n.d.). PMC - NIH. Retrieved January 29, 2026, from [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PMC - NIH. Retrieved January 29, 2026, from [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2011, January 19). Retrieved January 29, 2026, from [Link]

-

13C NMR spectroscopy of indole derivatives. (1987, May 1). Semantic Scholar. Retrieved January 29, 2026, from [Link]

-

Small molecule NMR sample preparation. (2023, August 29). Retrieved January 29, 2026, from [Link]

-

12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. (2022, September 24). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

-

Identification of Small Molecules using Mass Spectrometry. (n.d.). Friedrich-Schiller-Universität Jena. Retrieved January 29, 2026, from [https://www.fsu. Jena.de/unijenamedia/Downloads/Fakultäten/MatheInfo/Fakultät/Promotionen/Disputation_Böcker.pdf]([Link]. Jena.de/unijenamedia/Downloads/Fakultäten/MatheInfo/Fakultät/Promotionen/Disputation_Böcker.pdf)

-

Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). NIH. Retrieved January 29, 2026, from [Link]

-

Sample Preparation. (n.d.). Faculty of Mathematical & Physical Sciences - University College London. Retrieved January 29, 2026, from [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved January 29, 2026, from [Link]

-

15.7 Spectroscopy of Aromatic Compounds. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 29, 2026, from [Link]

-

Divergent Total Synthesis of Tacaman Alkaloids: A Skeleton Reorganization Strategy. (2026, January 24). American Chemical Society. Retrieved January 29, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved January 29, 2026, from [Link]

-

13C NMR spectra of substituted indoles. (n.d.). Research Solutions Pages. Retrieved January 29, 2026, from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 5-chloro-3-iodo-1H-indole: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with profound biological activities.[1] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. Among the vast library of indole derivatives, halogenated indoles, particularly those with multiple halogen substitutions at specific positions, have emerged as exceptionally valuable building blocks in contemporary drug discovery.[2][3] The introduction of halogens can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 5-chloro-3-iodo-1H-indole, a strategically substituted indole with significant potential in organic synthesis and medicinal chemistry.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is 5-chloro-3-iodo-1H-indole . The numbering of the indole ring system follows established IUPAC conventions, with the nitrogen atom designated as position 1. The substituents are then assigned the lowest possible locants, resulting in the chloro group at position 5 and the iodo group at position 3.

Predicted Spectroscopic Data

¹H NMR (Predicted):

-

N-H Proton (H1): A broad singlet is expected in the downfield region (δ 10.0-12.0 ppm), with its exact chemical shift being sensitive to solvent and concentration.[5]

-

Pyrrole Ring Proton (H2): A singlet or a narrow doublet is anticipated around δ 7.5-7.8 ppm.

-

Benzene Ring Protons (H4, H6, H7): The electron-withdrawing nature of the chlorine at C5 will influence the chemical shifts of the aromatic protons. H4 is expected to appear as a doublet around δ 7.7-7.9 ppm. H6 will likely be a doublet of doublets around δ 7.2-7.4 ppm, and H7 a doublet around δ 7.3-7.5 ppm.[5]

¹³C NMR (Predicted):

-

The carbon atoms attached to the halogens (C3 and C5) will show characteristic shifts. The C3 bearing the iodine atom is expected to be significantly upfield due to the heavy atom effect.

-

The remaining carbon signals will be in the typical aromatic region for indole derivatives, with their precise locations influenced by the electronic effects of the two halogen substituents.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 10.0 - 12.0 | - |

| C2-H | 7.5 - 7.8 | 125 - 130 |

| C3 | - | 80 - 90 |

| C4-H | 7.7 - 7.9 | 120 - 125 |

| C5 | - | 125 - 130 |

| C6-H | 7.2 - 7.4 | 120 - 125 |

| C7-H | 7.3 - 7.5 | 110 - 115 |

| C3a | - | 128 - 133 |

| C7a | - | 135 - 140 |

Synthesis Strategies: A Focus on Regioselectivity

The synthesis of 5-chloro-3-iodo-1H-indole presents a challenge in achieving regioselective halogenation. Direct halogenation of the indole ring is complicated by the high reactivity of the pyrrole moiety, often leading to a mixture of products. A more controlled and strategic approach is required.

Proposed Synthetic Pathway: Two-Step Halogenation

A plausible and efficient synthetic route involves a two-step process starting from commercially available 5-chloro-1H-indole. This strategy leverages the known reactivity patterns of the indole nucleus.

Step 1: Iodination of 5-chloro-1H-indole

The C3 position of the indole ring is highly susceptible to electrophilic substitution. Therefore, direct iodination of 5-chloro-1H-indole is expected to proceed with high regioselectivity.

Experimental Protocol:

-

Dissolution: Dissolve 5-chloro-1H-indole in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Reagent Addition: Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of a mild base like sodium bicarbonate, portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Proposed synthetic workflow for 5-chloro-3-iodo-1H-indole.

Reactivity and Synthetic Utility: A Gateway to Molecular Diversity

The true value of 5-chloro-3-iodo-1H-indole lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The differential reactivity of the C-Cl and C-I bonds in metal-catalyzed cross-coupling reactions is a key feature that can be exploited for selective functionalization.

Orthogonal Reactivity in Cross-Coupling Reactions

The carbon-iodine bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) than the carbon-chlorine bond.[7][8][9] This difference in reactivity allows for the selective functionalization of the C3 position while leaving the C5 chloro substituent intact for subsequent transformations.

This orthogonal reactivity enables a modular approach to the synthesis of polysubstituted indoles, where different substituents can be introduced at the C3 and C5 positions in a stepwise manner. This is a powerful strategy for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[10]

Caption: Orthogonal reactivity of 5-chloro-3-iodo-1H-indole in cross-coupling.

Applications in Drug Discovery and Medicinal Chemistry

Substituted indoles are a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core.[1][2] The specific substitution pattern of 5-chloro-3-iodo-1H-indole makes it a valuable precursor for the synthesis of compounds targeting a range of therapeutic areas.

-

Oncology: Many kinase inhibitors, which are a cornerstone of modern cancer therapy, incorporate a substituted indole moiety. The 5-chloro group can enhance binding affinity through halogen bonding or by occupying hydrophobic pockets in the active site of kinases like EGFR.[11] The C3 position is often a key point for introducing side chains that modulate potency and selectivity.

-

Antiviral and Antimicrobial Agents: The indole nucleus is present in a variety of compounds with antiviral and antimicrobial properties.[2] The ability to introduce diverse functionalities at the C3 and C5 positions of the indole ring allows for the exploration of new chemical space in the search for novel anti-infective agents.

-

Central Nervous System (CNS) Disorders: Indole derivatives have a long history of use in the treatment of CNS disorders, owing to their structural similarity to neurotransmitters like serotonin. The specific halogenation pattern of 5-chloro-3-iodo-1H-indole can be used to develop ligands with tailored affinities for various CNS receptors and transporters.

Conclusion

5-chloro-3-iodo-1H-indole is a strategically designed building block with significant potential for advancing drug discovery and organic synthesis. Its defined IUPAC nomenclature, predictable spectroscopic characteristics, and, most importantly, the orthogonal reactivity of its two halogen substituents make it an invaluable tool for medicinal chemists. The ability to selectively functionalize the C3 and C5 positions opens up a vast chemical space for the synthesis of novel, polysubstituted indole derivatives with tailored pharmacological profiles. As the demand for more potent and selective therapeutics continues to grow, the importance of versatile and strategically functionalized intermediates like 5-chloro-3-iodo-1H-indole will undoubtedly increase.

References

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]

- 11. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

stability and reactivity of 5-chloro-3-iodo-1H-indole

Technical Guide: Stability and Reactivity of 5-Chloro-3-iodo-1H-indole

5-Chloro-3-iodo-1H-indole (CAS: 26340-47-6) is a high-value molecular scaffold in medicinal chemistry, primarily utilized for its orthogonal reactivity .[1][2] It serves as a linchpin in "divergent library synthesis" where the distinct electronic and steric environments of the C-3 iodine and C-5 chlorine atoms allow for sequential, site-selective cross-coupling reactions.

This guide details the technical protocols required to exploit this reactivity difference (I > Cl) while mitigating the inherent instability of the electron-rich 3-iodoindole core.

Physical & Chemical Profile

| Property | Value | Technical Implication |

| Molecular Formula | C₈H₅ClIN | Core scaffold for heteroaryl libraries.[1][2] |

| Molecular Weight | 277.49 g/mol | Optimal range for fragment-based drug discovery (FBDD).[1][2] |

| Appearance | Off-white to pink/brown solid | Critical: Color change indicates oxidation/deiodination.[1][2] |

| LogP (Calc) | ~3.4 | Lipophilic; requires polar aprotic solvents (DMF, DMSO) for efficient coupling.[1][2] |

| pKa (N-H) | ~16 (DMSO) | Weakly acidic; requires strong bases (NaH, KOtBu) for N-alkylation.[1][2] |

| Reactivity Order | C-3 I > N-H > C-5 Cl | The hierarchy of functionalization. |

Stability & Handling Protocols

The C-3 carbon-iodine bond in electron-rich heterocycles like indole is significantly weaker than in simple aryl iodides due to the donation of electron density from the nitrogen lone pair into the ring system.

Light Sensitivity (Photolytic Deiodination)[1][2]

-

Mechanism: Exposure to UV/visible light excites the indole

-system, leading to homolytic cleavage of the C-I bond. This generates an indole radical that can quench with solvent protons (forming 5-chloroindole) or dimerize.[1][2] -

Protocol:

-

Storage: Amber glass vials wrapped in aluminum foil.

-

Handling: Perform weighing and reaction setup under low-light conditions or using red-light hoods if working on scale >10g.

-

Oxidative Instability[1][2]

-

Mechanism: The electron-rich indole ring is prone to oxidation by atmospheric oxygen, leading to the formation of isatins or polymerized tars. The presence of iodine can accelerate this via radical pathways.[1]

-

Protocol:

Synthesis & Preparation

Direct iodination of 5-chloroindole is the industry-standard route.[1][2] The presence of the electron-withdrawing chlorine at C-5 slightly deactivates the ring but directs electrophilic attack almost exclusively to the C-3 position.

Optimized Protocol: Regioselective Iodination

-

Reagents: 5-Chloroindole (1.0 eq), N-Iodosuccinimide (NIS) (1.05 eq).

-

Procedure:

-

Dissolve 5-chloroindole in anhydrous DMF under

. -

Cool to 0°C.

-

Add NIS portion-wise over 30 minutes (Exothermic).

-

Stir at 0°C for 2 hours. Monitor by TLC (Product is less polar than starting material).[1][2]

-

Quench: Pour into ice-water containing 5% sodium thiosulfate (to remove oxidative iodine byproducts).

-

Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to minimize decomposition on silica.[1][2]

-

Reactivity & Functionalization Strategy

The utility of 5-chloro-3-iodo-1H-indole lies in its ability to undergo sequential cross-coupling .[1][2] The C-I bond reacts rapidly with Pd(0), while the C-Cl bond remains inert under standard conditions (room temperature to 60°C).

The "Protection First" Rule

Unprotected indoles (N-H) can poison Palladium catalysts or undergo N-arylation side reactions.[1][2]

-

Recommendation: Protect the nitrogen before coupling if the reaction requires high temperatures (>80°C) or strong bases.

-

Common Groups: Tosyl (Ts), Boc, or SEM.[2]

Chemoselective Suzuki-Miyaura Coupling

This protocol selectively couples at C-3, leaving the C-5 chlorine intact for a second diversification step.[1][2]

Reaction Conditions:

-

Catalyst:

or -

Base:

(2.0 eq, mild base prevents C-Cl activation).[1][2] -

Temperature: 60°C (Do not exceed 80°C to preserve C-Cl).

Workflow Diagram (DOT):

Figure 1: Divergent synthesis workflow showing the sequential activation of C-3 Iodo and C-5 Chloro sites.

Experimental Data Summary

| Reaction Type | Site | Conditions | Yield (Typical) | Selectivity Note |

| Suzuki Coupling | C-3 | 75-85% | >98% selectivity for C-I over C-Cl.[1][2] | |

| Sonogashira | C-3 | 80-90% | Highly selective; C-Cl is inert at RT.[1][2] | |

| Buchwald-Hartwig | C-5 | 50-70% | Requires bulky ligand to activate inert C-Cl.[1][2] |

References

-

Regioselective Synthesis & Marine Alkaloids

-

General Reactivity of 3-Iodoindoles

-

Chemoselectivity in Halo-Indole Cross-Coupling

Sources

- 1. 5-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 2795374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-iodo-1H-indole | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi-res.com [mdpi-res.com]

- 4. Marine Alkaloids: Compounds with In Vivo Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with (hetero)aryl iodides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 5-chloro-3-iodo-1H-indole in Organic Solvents for Researchers and Drug Development Professionals

Foreword: Navigating the Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical research and development, the journey of a candidate molecule from a promising lead to a viable therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. It is a pivotal physicochemical property that governs not only the feasibility of its synthesis and purification but also its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide focuses on a molecule of significant interest in medicinal chemistry: 5-chloro-3-iodo-1H-indole. The strategic placement of chloro and iodo substituents on the indole scaffold presents a unique profile for potential therapeutic applications. However, these very modifications also significantly influence its solubility characteristics. This document provides a comprehensive technical overview of the solubility of 5-chloro-3-iodo-1H-indole in organic solvents, offering a foundational understanding for its application in drug discovery and development.

Physicochemical Profile of 5-chloro-3-iodo-1H-indole: A Predictive Analysis

A thorough understanding of a molecule's physicochemical properties is paramount to predicting its solubility behavior. In the absence of a dedicated experimental entry in public databases for 5-chloro-3-iodo-1H-indole, we can infer its key characteristics by examining closely related analogs. By analyzing the properties of 5-chloro-1H-indole[1], 3-iodo-1H-indole[2], 5-chloro-1H-indole-3-carbaldehyde[3], and 5-chloro-1H-indole-3-carboxylic acid[4], we can construct a reliable predictive profile for our target compound.

Table 1: Predicted Physicochemical Properties of 5-chloro-3-iodo-1H-indole and its Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3* | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| 5-chloro-3-iodo-1H-indole (Predicted) | C₈H₅ClIN | ~293.49 | > 3.5 | 1 | 0 |

| 5-chloro-1H-indole | C₈H₆ClN | 151.59 | 2.9 | 1 | 0 |

| 3-iodo-1H-indole | C₈H₆IN | 243.04 | 2.9 | 1 | 0 |

| 5-chloro-1H-indole-3-carbaldehyde | C₉H₆ClNO | 179.60 | 2.3 | 1 | 1 |

| 5-chloro-1H-indole-3-carboxylic acid | C₉H₆ClNO₂ | 195.60 | 2.6 | 2 | 2 |

*XLogP3 is a computed value that represents the logarithm of the octanol/water partition coefficient, a measure of a compound's lipophilicity.

Analysis of Physicochemical Properties:

-

Molecular Weight: The introduction of both a chlorine and a large iodine atom significantly increases the molecular weight of the indole scaffold to approximately 293.49 g/mol . This increased mass can negatively impact solubility.

-

Lipophilicity (XLogP3): The predicted XLogP3 value for 5-chloro-3-iodo-1H-indole is expected to be notably high, likely exceeding 3.5. This is a direct consequence of the two lipophilic halogen substituents. Such a high value suggests a strong preference for non-polar, lipophilic environments over aqueous media.

-

Hydrogen Bonding: The indole nitrogen provides a single hydrogen bond donor site. The absence of any significant hydrogen bond acceptor groups on the core structure limits its ability to form strong hydrogen bonds with protic solvents.

These predicted properties collectively suggest that 5-chloro-3-iodo-1H-indole is a lipophilic molecule with limited potential for hydrogen bonding. This profile strongly indicates that its solubility will be poor in polar, protic solvents like water and lower alcohols, and significantly better in non-polar or moderately polar aprotic organic solvents.

A Systematic Approach to Determining the Solubility of 5-chloro-3-iodo-1H-indole

Given the absence of published solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust methodology for determining the solubility of 5-chloro-3-iodo-1H-indole across a range of relevant organic solvents. This protocol is designed to be self-validating and provide accurate, reproducible results.

Selection of Organic Solvents: A Rationale

The choice of solvents is critical for building a comprehensive solubility profile. Solvents should be selected to cover a wide range of polarities and chemical functionalities. The following table provides a recommended list of solvents, categorized by their properties.

Table 2: Recommended Organic Solvents for Solubility Determination

| Solvent Class | Solvent | Polarity Index | Rationale |

| Non-Polar Aprotic | n-Hexane | 0.1 | Represents aliphatic hydrocarbon environments. |

| Toluene | 2.4 | Represents aromatic hydrocarbon environments. | |

| Moderately Polar Aprotic | Dichloromethane (DCM) | 3.1 | A common solvent for organic reactions and purifications. |

| Diethyl Ether | 2.8 | A common extraction and reaction solvent. | |

| Ethyl Acetate | 4.4 | An ester-based solvent with moderate polarity. | |

| Tetrahydrofuran (THF) | 4.0 | A cyclic ether with good solvating properties for a range of compounds. | |

| Polar Aprotic | Acetonitrile | 5.8 | A polar solvent often used in chromatography. |

| Dimethylformamide (DMF) | 6.4 | A highly polar aprotic solvent with strong solvating power. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar aprotic solvent, often used for poorly soluble compounds. | |

| Polar Protic | Methanol | 5.1 | The simplest alcohol, capable of hydrogen bonding. |

| Ethanol | 4.3 | A common and relatively non-toxic alcohol. | |

| Isopropanol | 3.9 | A slightly less polar alcohol. |

Experimental Protocol: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of 5-chloro-3-iodo-1H-indole using the isothermal shake-flask method.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of crystalline 5-chloro-3-iodo-1H-indole (e.g., 10-20 mg). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, maintained at a standard temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically adequate. It is advisable to perform a preliminary time-to-equilibrium study to confirm the necessary duration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter (compatible with the organic solvent) to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Develop and validate a specific HPLC-UV method for the quantification of 5-chloro-3-iodo-1H-indole. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a good starting point. The UV detection wavelength should be set at the λmax of the compound.

-

Prepare a series of standard solutions of 5-chloro-3-iodo-1H-indole of known concentrations in the same diluent as the samples.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

-

Inject the diluted samples into the HPLC system and determine their concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 5-chloro-3-iodo-1H-indole in each organic solvent using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

-

Self-Validating System and Data Integrity

To ensure the trustworthiness of the generated data, the following self-validating measures should be implemented:

-

Visual Confirmation: At the end of the equilibration period, there must be visible, undissolved solid in each vial.

-

Multiple Time Points: For a subset of solvents, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached. The solubility values should be consistent at these later time points.

-

Triplicate Measurements: Each solubility determination should be performed in triplicate to assess the reproducibility of the method.

-

Purity of the Compound: The purity of the 5-chloro-3-iodo-1H-indole used should be confirmed by an appropriate analytical method (e.g., HPLC, NMR) prior to the solubility studies.

Anticipated Solubility Profile and Practical Implications

Based on the predicted physicochemical properties, the following solubility profile for 5-chloro-3-iodo-1H-indole can be anticipated:

-

High Solubility: Expected in moderately polar to polar aprotic solvents such as Dichloromethane, Tetrahydrofuran, Dimethylformamide, and Dimethyl Sulfoxide. These solvents can effectively solvate the lipophilic indole ring system.

-

Moderate Solubility: Likely in non-polar aprotic solvents like Toluene and some polar protic solvents such as longer-chain alcohols.

-

Low to Poor Solubility: Predicted in highly non-polar solvents like n-Hexane and in polar protic solvents that rely heavily on hydrogen bonding, such as Methanol and Water.

Diagram 2: Predicted Solubility Hierarchy

Caption: Predicted qualitative solubility of 5-chloro-3-iodo-1H-indole in different classes of organic solvents.

Implications for Drug Development:

-

Reaction Chemistry: The high solubility in solvents like THF and DCM makes them suitable for synthetic transformations.

-

Purification: The differential solubility between polar and non-polar solvents can be exploited for crystallization and chromatographic purification. For instance, a solvent/anti-solvent crystallization using a high-solubility solvent and a low-solubility solvent (e.g., DCM/Hexane) could be an effective purification strategy.

-

Formulation: The poor aqueous solubility will likely necessitate formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions to achieve adequate bioavailability for oral administration.

Conclusion: A Roadmap for Characterizing 5-chloro-3-iodo-1H-indole

While specific experimental data on the solubility of 5-chloro-3-iodo-1H-indole is not yet publicly available, a comprehensive understanding of its physicochemical properties can be inferred from related structures. This guide provides a robust, detailed, and self-validating experimental protocol for the systematic determination of its solubility in a range of organic solvents. The anticipated solubility profile, characterized by high solubility in aprotic organic solvents and poor solubility in aqueous and highly polar protic media, has significant implications for its synthesis, purification, and formulation in a drug development context. By following the methodologies outlined herein, researchers can generate the critical data needed to unlock the full therapeutic potential of this promising molecule.

References

-

PubChem. 5-Chloro-1H-indole. National Center for Biotechnology Information. [Link]

-

PubChem. 3-iodo-1H-indole. National Center for Biotechnology Information. [Link]

-

PubChem. 5-chloro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Chloro-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-iodo-1H-indole | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 2795374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 17840246 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 5-chloro-3-iodo-1H-indole in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Privileged Indole Scaffold and the Power of Halogenation

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its inherent biological activity and synthetic versatility make it a "privileged scaffold" for drug discovery.[1] The strategic placement of halogen atoms on this scaffold dramatically enhances its utility, providing medicinal chemists with powerful tools to modulate potency, selectivity, and pharmacokinetic properties. The 5-chloro-3-iodo-1H-indole derivative is a particularly valuable building block, offering two distinct and orthogonally reactive halogen handles for sophisticated molecular engineering.